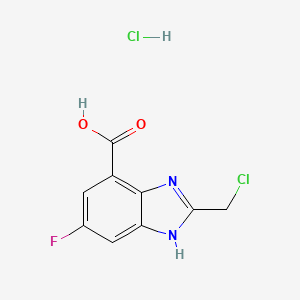

2-(chloromethyl)-6-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

CAS No.: 1193389-44-4

Cat. No.: VC4135855

Molecular Formula: C9H7Cl2FN2O2

Molecular Weight: 265.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1193389-44-4 |

|---|---|

| Molecular Formula | C9H7Cl2FN2O2 |

| Molecular Weight | 265.07 |

| IUPAC Name | 2-(chloromethyl)-6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H6ClFN2O2.ClH/c10-3-7-12-6-2-4(11)1-5(9(14)15)8(6)13-7;/h1-2H,3H2,(H,12,13)(H,14,15);1H |

| Standard InChI Key | IIYJECSLPJZOCJ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C2C(=C1C(=O)O)N=C(N2)CCl)F.Cl |

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Configuration

The compound features a benzimidazole core—a bicyclic system consisting of fused benzene and imidazole rings—with three critical substituents:

-

Chloromethyl group (-CH2Cl) at position 2

-

Fluorine atom at position 6

The hydrochloride salt form enhances solubility in polar solvents, a characteristic critical for biological testing .

Molecular Descriptors and Computational Data

The XLogP3 value of 1.5 suggests moderate lipophilicity, while hydrogen bond donor (2) and acceptor (4) counts indicate potential for intermolecular interactions .

Table 1: Predicted Collision Cross-Section (CCS) Values for Common Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 229.01746 | 142.2 |

| [M+Na]+ | 250.99940 | 155.0 |

| [M-H]- | 227.00290 | 140.5 |

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit synthesis protocols remain undisclosed in public records, benzimidazole derivatives are typically synthesized via:

-

Condensation reactions between o-phenylenediamine analogs and carboxylic acid derivatives

-

Halogenation steps to introduce fluorine and chloromethyl groups

-

Salt formation with hydrochloric acid to stabilize the final product

Physicochemical Properties and Stability

Reactivity and Functional Group Interactions

The chloromethyl group enables nucleophilic substitutions, making the compound useful for:

-

Alkylation reactions with amines or thiols

-

Cross-coupling reactions in metal-catalyzed syntheses

-

Prodrug development via esterification of the carboxylic acid

| Exposure Route | Immediate Action |

|---|---|

| Inhalation | Move to fresh air, administer oxygen if needed |

| Skin Contact | Flush with water ≥15 mins, remove contaminated clothing |

| Eye Contact | Irrigate with saline ≥15 mins, seek ophthalmologist |

Applications in Pharmaceutical Research

Biological Target Hypotheses

While direct pharmacological data are unavailable, structural analogs suggest potential interactions with:

-

Tyrosine kinase receptors (via benzimidazole core)

-

DNA topoisomerases (fluorine and planar structure)

Analytical Characterization Techniques

Mass Spectrometric Analysis

The predicted CCS values enable LC-MS/MS method optimization for:

Spectroscopic Fingerprinting

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume